molecular formula C20H23F3N4O2 B2979880 N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide CAS No. 1775557-28-2

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide

Cat. No. B2979880
CAS RN: 1775557-28-2
M. Wt: 408.425
InChI Key: QGCZMPGBKXLLAH-UHFFFAOYSA-N
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Description

N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide is a useful research compound. Its molecular formula is C20H23F3N4O2 and its molecular weight is 408.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic Applications A study on the metabolism of Flumatinib, a related antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia (CML) patients, provides insights into the metabolic pathways of similar compounds. This research could be relevant to understanding how N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxypropanamide might be metabolized and utilized in cancer treatment (Gong et al., 2010).

Anti-Angiogenic and DNA Cleavage Activities Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities. These compounds blocked blood vessel formation in vivo and exhibited potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Analysis of Imatinib Mesylate and Related Substances A study on the nonaqueous capillary electrophoresis of imatinib mesylate and related substances, including compounds with similar structural motifs to this compound, highlights the potential for analytical applications in quality control and the pharmaceutical industry (Ye et al., 2012).

Histone Deacetylase Inhibition The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor suggests that similar compounds, including this compound, may have applications in the treatment of cancer through the modulation of gene expression (Zhou et al., 2008).

properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O2/c1-13(29-16-6-4-3-5-7-16)19(28)26-15-8-10-27(11-9-15)18-12-17(20(21,22)23)24-14(2)25-18/h3-7,12-13,15H,8-11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCZMPGBKXLLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C(C)OC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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